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molecular formula C6H9NO2 B3181088 Methyl 2-cyanobutanoate CAS No. 53692-87-8

Methyl 2-cyanobutanoate

Cat. No. B3181088
M. Wt: 127.14 g/mol
InChI Key: DZTZUXKILWFDMG-UHFFFAOYSA-N
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Patent
US05202315

Procedure details

To (±)-2-bromobutyric acid(167.01 g) was added water (150 ml). Sodium carbonate (54.05 g) was added slowly over an hour and dissolved therein. A solution of potassium cyanide (68.55 g) dissolved in water (150 ml) was added, and heated to about 50° C. Accordingly as the reaction progressed, the temperature of the reaction solution rose to 80° C. The reaction solution was stirred at 80°~90° C. for an hour, cooled to room temperature, and neutralized with conc. hydrochloric acid (120 ml). Afterwards, the such neutralized solution was concentrated under reduced pressure, and ethyl alcohol (500 ml) was added to the residue. The obtained ethanolic solution was concentrated under reduced pressure again. To the residue was added ethyl alcohol (700 ml), followed by filtration. After conc. sulfuric acid (3 ml) was added to the filtrate, the solution was refluxed for 5 hours and distilled to remove about 300 ml of ethyl alcohol. The solution was concentrated under reduced prrssure, and the residue was added to sodium carbonate saturated solution(400 ml). After extraction with ether (500 ml), the separated organic layer was washed with a 10% saline solution (500 ml) and a saturated saline solution(300 ml), dried over anhydrous magnesium sulfate, filtered and then concentrated. The residue was distilled under reduced pressure to give the colorless above-indicated compound(49.90 g).
Quantity
167.01 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
54.05 g
Type
reactant
Reaction Step Two
Quantity
68.55 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four
Yield
35%

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:6][CH3:7])[C:3]([OH:5])=[O:4].[C:8](=O)([O-])[O-].[Na+].[Na+].[C-:14]#[N:15].[K+].Cl>O>[C:14]([CH:2]([CH2:6][CH3:7])[C:3]([O:5][CH3:8])=[O:4])#[N:15] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
167.01 g
Type
reactant
Smiles
BrC(C(=O)O)CC
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
54.05 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
68.55 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 80°~90° C. for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
rose to 80° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
Afterwards, the such neutralized solution was concentrated under reduced pressure, and ethyl alcohol (500 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
The obtained ethanolic solution was concentrated under reduced pressure again
ADDITION
Type
ADDITION
Details
To the residue was added ethyl alcohol (700 ml)
FILTRATION
Type
FILTRATION
Details
followed by filtration
ADDITION
Type
ADDITION
Details
After conc. sulfuric acid (3 ml) was added to the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove about 300 ml of ethyl alcohol
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced prrssure
ADDITION
Type
ADDITION
Details
the residue was added to sodium carbonate saturated solution(400 ml)
EXTRACTION
Type
EXTRACTION
Details
After extraction with ether (500 ml)
WASH
Type
WASH
Details
the separated organic layer was washed with a 10% saline solution (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline solution(300 ml), dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 49.9 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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